1-[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl]-1,2,3,4-tetrahydroquinoline
Description
The compound 1-[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl]-1,2,3,4-tetrahydroquinoline features a fused bicyclic imidazo[2,1-b][1,3]thiazole core substituted at position 6 with a 4-fluorophenyl group and at position 3 with a methyl group. This structure suggests applications in medicinal chemistry, particularly targeting enzymes or receptors where the fluorophenyl and tetrahydroquinoline groups modulate binding affinity .
Properties
IUPAC Name |
3,4-dihydro-2H-quinolin-1-yl-[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3OS/c1-14-20(21(27)25-12-4-6-16-5-2-3-7-19(16)25)28-22-24-18(13-26(14)22)15-8-10-17(23)11-9-15/h2-3,5,7-11,13H,4,6,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPYKPENZDBIOQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)F)C(=O)N4CCCC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl]-1,2,3,4-tetrahydroquinoline typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Imidazo[2,1-b][1,3]thiazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorophenyl Group: This is achieved through electrophilic aromatic substitution reactions.
Attachment of the Tetrahydroquinoline Moiety: This step often involves nucleophilic substitution or coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
1-[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl]-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts or metal hydrides.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl]-1,2,3,4-tetrahydroquinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antiproliferative and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl]-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Core Imidazo[2,1-b][1,3]thiazole Derivatives
a. 6-(4-Fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic Acid (Compound A)
- Structure: Shares the imidazo[2,1-b][1,3]thiazole core with the target compound but lacks the tetrahydroquinoline moiety, terminating in a carboxylic acid group.
- Properties : Molecular weight 276.285 g/mol; serves as a precursor for hydrazine carbothioamide derivatives (e.g., acetylcholinesterase inhibitors) .
- Key Difference: The carboxylic acid group enhances solubility but reduces membrane permeability compared to the tetrahydroquinoline-linked target compound .
b. 6-(4-Chlorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde (CITCO)
- Structure : Chlorophenyl substitution at position 6 and an aldehyde group at position 4.
- Activity: Acts as a potent constitutive androstane receptor (CAR) agonist.
- Comparison : Fluorine’s electronegativity in the target compound may favor different electronic interactions in target binding vs. chlorine’s bulkier profile .
c. 6-(4-Methylphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole (Compound B)
- Structure : Methylphenyl substitution and partial saturation (2,3-dihydro) of the thiazole ring.
- Impact : Saturation reduces aromaticity, altering electronic properties and conformational flexibility. The methyl group may sterically hinder interactions compared to the target compound’s fluorophenyl group .
Derivatives with Modified Substituents or Linkers
a. Hydrazine Carbothioamide Derivatives
- Structure : Synthesized by reacting 6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid with substituted isothiocyanates (e.g., propyl, cyclohexyl, benzyl groups) .
- Activity: Exhibit acetylcholinesterase inhibitory activity (IC50 values in µM range). The tetrahydroquinoline moiety in the target compound may confer additional steric or electronic effects for enhanced selectivity .
b. Pyrimido[2,1-b][1,3]benzothiazole Anticancer Agents
- Structure : Pyrimido[2,1-b]benzothiazole core with halogen (Br, Cl) or methoxy substituents.
- Activity: Selective inhibition of renal cancer cell lines (e.g., UO-31, % GI 17.49–32.72). The imidazo[2,1-b]thiazole-tetrahydroquinoline scaffold in the target compound may offer distinct pharmacokinetic profiles due to increased rigidity .
Structural Analogs in Materials Science
a. Iridium(III) Complexes with Imidazo[2,1-b]thiazole Ligands
- Structure : Imidazo[2,1-b]thiazole ligands substituted with naphthyl or trifluoromethyl groups.
- Application: High photoluminescence quantum yields (up to 55.5%) in organic LEDs. The tetrahydroquinoline group in the target compound could similarly influence emission spectra if applied in optoelectronics .
Biological Activity
The compound 1-[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl]-1,2,3,4-tetrahydroquinoline is a novel chemical entity with potential biological activities that have been the subject of recent research. This article aims to summarize the biological activity of this compound based on diverse sources, including pharmacological studies and structure-activity relationship (SAR) analyses.
Chemical Structure and Properties
The compound's structure includes an imidazo[2,1-b][1,3]thiazole moiety which is known for its diverse biological activities. The fluorophenyl group and tetrahydroquinoline structure contribute to its potential pharmacological effects.
- Molecular Formula : C₁₃H₉FN₂O₂S
- Molecular Weight : 276.29 g/mol
Biological Activity Overview
The biological activity of this compound has been explored in various contexts, including antitumor and antimicrobial effects. Below is a summary of key findings:
Antitumor Activity
Research indicates that compounds similar to This compound exhibit significant antitumor properties. For instance:
- Mechanism of Action : The compound may inhibit focal adhesion kinase (FAK), a protein implicated in cancer cell migration and proliferation. Inhibiting FAK can lead to reduced tumor growth and enhanced sensitivity to chemotherapeutic agents like gemcitabine .
- IC50 Values : Related compounds have shown IC50 values ranging from 0.59 to 2.81 μM against various cancer cell lines .
Antimicrobial Activity
There are indications that thiazole derivatives possess antimicrobial properties:
- Activity Against Pathogens : Studies have demonstrated that thiazole-containing compounds exhibit activity against a range of bacterial strains. The exact mechanisms remain under investigation but may involve disruption of bacterial cell walls or inhibition of essential enzymatic functions .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight the importance of specific functional groups in enhancing biological activity:
| Compound Structure | Observed Activity | Comments |
|---|---|---|
| Imidazo[2,1-b][1,3]thiazole core | Antitumor activity | Essential for activity against cancer cells |
| Fluorophenyl group | Increased potency | Enhances lipophilicity and cellular uptake |
| Tetrahydroquinoline scaffold | Modulates pharmacokinetics | Affects absorption and distribution |
Case Studies
Several case studies have been conducted to evaluate the efficacy of related compounds in preclinical models:
- Study on Mesothelioma : A study evaluated imidazo[2,1-b][1,3]thiazole derivatives in mesothelioma models. The results indicated significant inhibition of tumor growth when combined with gemcitabine .
- Anticonvulsant Properties : Another study explored the anticonvulsant effects of thiazole derivatives in animal models. Certain compounds exhibited high protective indices against induced seizures .
Q & A
Q. What are the key synthetic pathways for this compound, and how do reaction conditions influence intermediate purity?
The synthesis typically involves multistep procedures, starting with the formation of the imidazo[2,1-b]thiazole core. For example, ethyl 6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylate (CAS: 914204-71-0) serves as a critical intermediate, synthesized via condensation reactions under reflux conditions . Subsequent steps may involve coupling with 1,2,3,4-tetrahydroquinoline derivatives using reagents like hydrazine or thioamide derivatives. Reaction optimization (e.g., solvent choice, temperature) is critical to minimize by-products like unreacted aldehydes or dimerization side products .
Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?
- NMR spectroscopy : H and C NMR are essential for confirming substituent positions, such as the 4-fluorophenyl group and methylimidazo-thiazole linkage .
- X-ray crystallography : Resolves stereochemical ambiguities, as demonstrated for analogs like 6-(4-chlorophenyl)-3-methylimidazo[2,1-b]thiazole, where crystallographic data confirmed planarity of the fused heterocyclic system .
- Mass spectrometry : High-resolution MS validates molecular weight (e.g., 304.34 g/mol for the ethyl ester intermediate) .
Q. What in vitro assays are recommended for preliminary biological activity screening?
- Enzyme inhibition : Acetylcholinesterase (AChE) inhibition assays, using protocols analogous to imidazo-thiazole derivatives, with IC values calculated via Ellman’s method .
- Antimicrobial screening : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values compared to standard drugs .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in structure-activity relationships (SAR)?
Molecular docking (e.g., using AutoDock Vina) identifies binding interactions with target proteins. For example, imidazo-thiazole derivatives show affinity for AChE’s catalytic site via π-π stacking with Trp86 and hydrogen bonding with Glu199 . Discrepancies in activity between analogs (e.g., fluorophenyl vs. chlorophenyl substituents) can be explained by electrostatic potential maps and steric clashes in docking simulations .
Q. What strategies address low synthetic yields in scale-up reactions?
- Intermediate purification : Column chromatography with silica gel (ethyl acetate/hexane gradients) removes impurities like unreacted 4-fluorophenyl precursors .
- Catalyst optimization : Transition-metal catalysts (e.g., Pd/C for coupling reactions) improve efficiency. For example, Suzuki-Miyaura cross-coupling enhances aryl group introduction .
- Solvent selection : Polar aprotic solvents (e.g., DMF) increase solubility of hydrophobic intermediates .
Q. How do substituent modifications impact metabolic stability and toxicity?
- Fluorine substitution : The 4-fluorophenyl group enhances metabolic stability by reducing CYP450-mediated oxidation compared to non-fluorinated analogs .
- Methyl group effects : The 3-methyl group on the imidazo-thiazole ring may reduce hepatotoxicity by preventing reactive metabolite formation .
- Tetrahydroquinoline linkage : The saturated ring system improves aqueous solubility, reducing off-target interactions in pharmacokinetic studies .
Q. What analytical techniques resolve spectral data contradictions in structurally similar analogs?
- 2D NMR (COSY, HSQC) : Differentiates between regioisomers (e.g., imidazo[2,1-b]thiazole vs. imidazo[1,2-a]thiazole) .
- HPLC-MS/MS : Quantifies trace impurities (e.g., dehalogenated by-products) in batches synthesized via bromine-mediated cyclization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
